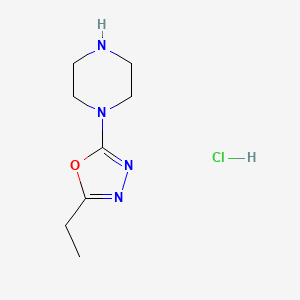

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-2-7-10-11-8(13-7)12-5-3-9-4-6-12;/h9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRYJHNNLGMSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Propionohydrazide

The synthesis commences with the conversion of propionic acid to propionohydrazide, a foundational intermediate for oxadiazole ring formation. Propionic acid undergoes esterification with absolute ethanol in the presence of concentrated sulfuric acid, yielding ethyl propionate. Subsequent treatment with hydrazine hydrate in ethanol facilitates nucleophilic acyl substitution, replacing the ethoxy group with a hydrazine moiety to generate propionohydrazide (CH₃CH₂CONHNH₂). This step is critical for ensuring high purity, as residual hydrazine or unreacted ester may impede downstream reactions. Recrystallization from ethanol is typically employed to isolate the hydrazide in yields exceeding 80%.

Formation of Diacylhydrazide Intermediate

Propionohydrazide is subsequently reacted with 2-chloroacetic acid to construct the diacylhydrazide precursor essential for oxadiazole cyclization. Employing coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile at 0–5°C ensures efficient amide bond formation between the hydrazide and chloroacetic acid. The resultant intermediate, ClCH₂CONHNHCOCH₂CH₃, is characterized by distinctive infrared (IR) absorption bands at 1665–1632 cm⁻¹ (C=O stretch) and 3225–3250 cm⁻¹ (N–H stretch). Purification via silica gel chromatography or recrystallization enhances yield and purity, which are pivotal for subsequent cyclization efficiency.

Cyclization to 2-Chloro-5-ethyl-1,3,4-oxadiazole

Cyclodehydration of the diacylhydrazide intermediate using phosphorus oxychloride (POCl₃) under reflux conditions generates the 1,3,4-oxadiazole ring. The reaction mechanism involves intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water and hydrochloric acid. This step produces 2-chloro-5-ethyl-1,3,4-oxadiazole, a key electrophilic intermediate. Nuclear magnetic resonance (NMR) analysis typically reveals a singlet at δH = 3.96–3.98 ppm corresponding to the methylene group adjacent to the chlorine atom, while the ¹³C NMR spectrum exhibits a peak at δC = 164.79–159.72 ppm, confirming oxadiazole ring formation.

Table 1: Cyclization Conditions and Outcomes

| Parameter | Details | Reference |

|---|---|---|

| Reagent | POCl₃ | |

| Temperature | Reflux (110–120°C) | |

| Reaction Time | 3–4 hours | |

| Yield | 70–85% |

Nucleophilic Substitution with Piperazine

The chlorine atom at position 2 of the oxadiazole undergoes nucleophilic displacement by piperazine in a reaction mediated by potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile. The base facilitates deprotonation of piperazine, enhancing its nucleophilicity, while KI catalyzes the substitution via a halogen-exchange mechanism. The reaction proceeds at ambient temperature over 12–24 hours, yielding 1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperazine as a free base. Monitoring via thin-layer chromatography (TLC) ensures completion, with purification achieved through recrystallization or column chromatography.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve stability and solubility. Treatment with hydrogen chloride (HCl) gas in anhydrous ethanol or diethyl ether induces precipitation of 1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride as a crystalline solid. The product is isolated via filtration, washed with cold ether, and dried under vacuum. Fourier-transform infrared (FT-IR) analysis confirms salt formation through the appearance of a broad N–H stretch at 2500–3000 cm⁻¹ and a Cl⁻ counterion peak near 600 cm⁻¹.

Analytical Characterization and Purification

Final product validation employs a suite of spectroscopic techniques:

- ¹H NMR : Resonances for the piperazine protons appear as multiplet signals at δH = 2.56–2.99 ppm, while the oxadiazole ethyl group is observed as a triplet at δH = 1.25 ppm (CH₃) and a quartet at δH = 2.50 ppm (CH₂).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.13 (C₈H₁₄N₄O·HCl).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (C: 45.60%, H: 6.67%, N: 26.53%).

Comparative Analysis of Synthetic Routes

Alternative methodologies for oxadiazole-piperazine conjugation include:

- Thione Alkylation : 5-Ethyl-1,3,4-oxadiazole-2-thione, synthesized via carbon disulfide cyclization, reacts with 1,3-dibromopropane and piperazine to form a propane-linked derivative. While this route offers modularity, it introduces extraneous methylene groups absent in the target compound.

- Direct Coupling : Oxadiazole-bearing carboxylic acids may be coupled to piperazine using HOBt/EDC·HCl, but this necessitates additional steps to install the carboxyl group.

The chloride substitution route outlined above is favored for its brevity and higher atom economy.

Challenges and Optimization Strategies

- Byproduct Formation : Competing reactions during cyclization may yield 1,2,4-oxadiazole isomers. Employing excess POCl₃ and controlled reflux temperatures minimizes this.

- Piperazine Excess : Using a 2:1 molar ratio of piperazine to oxadiazole ensures complete substitution and reduces dimerization.

- Solvent Selection : Acetonitrile outperforms dimethylformamide (DMF) in minimizing side reactions due to its moderate polarity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride have been evaluated for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for the development of new antibiotics .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal effects against fungi such as Candida albicans. The mechanism involves disrupting the cell wall integrity of the fungi, leading to cell death. This dual antimicrobial action enhances its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .

Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. The compound has been subjected to molecular docking studies that suggest it may interact with key proteins involved in cancer cell proliferation and survival. Preliminary findings indicate that it could induce apoptosis in cancer cells through various biochemical pathways .

Toxicological Profile

While the compound shows promise in therapeutic applications, understanding its toxicity is crucial. Current studies focus on assessing its cytotoxicity through various assays to establish safe dosage levels for potential clinical use.

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used in the synthesis of functional materials. These materials can be utilized in drug delivery systems or as components in organic electronics due to their stability and electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

Piperazine derivatives: Compounds with piperazine rings are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness: 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications .

Biological Activity

1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure : The compound features a piperazine ring substituted with a 5-ethyl-1,3,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 196.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₄O |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1266685-64-6 |

| Appearance | White to off-white powder |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .

Antimicrobial Activity

The biological evaluation also extends to antimicrobial properties. Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal activities.

Research Highlights:

- Bacterial Inhibition : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

- Fungal Activity : Preliminary tests indicated potential antifungal activity against common pathogens such as Candida spp. .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the neuroprotective effects of this compound.

Observations:

- Alzheimer's Disease Models : In studies involving Alzheimer's disease models, compounds similar to this one showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients .

- Oxidative Stress Reduction : The compound was noted to reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .

Study 1: Anticancer Activity Assessment

In a study published in MDPI's Molecules, researchers evaluated various oxadiazole derivatives for their anticancer properties. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values lower than established chemotherapeutics like doxorubicin .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of oxadiazole derivatives in animal models of Alzheimer's disease. The study reported significant improvements in cognitive function and reductions in AChE levels following treatment with compounds structurally similar to this compound .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride?

A standard method involves cyclizing aroyl hydrazides with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole ring, followed by alkylation with piperazine derivatives. For example, substituted aromatic acids can be esterified, converted to hydrazides, and cyclized to form 5-aryl-1,3,4-oxadiazol-2-thiones, which are then functionalized with piperazine . Alternative routes using phosphorus oxychloride for cyclization under reflux conditions (120°C) have also been reported for related oxadiazole derivatives .

Q. How can reaction progress for this compound be monitored experimentally?

Thin-layer chromatography (TLC) with a hexane:ethyl acetate (1:2) solvent system is commonly used to track reaction completion. For purification, column chromatography on silica gel with gradient elution (e.g., ethyl acetate:hexane 1:8) is effective .

Q. What safety precautions are critical when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a tightly sealed container in a cool, dry place, away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions for cyclization or alkylation steps. For instance, ICReDD’s approach combines computational modeling with experimental feedback to reduce trial-and-error in reaction design, such as identifying ideal temperatures or catalysts for oxadiazole formation .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR : H and C NMR distinguish regioisomers by comparing chemical shifts of oxadiazole protons (typically 8.5–9.0 ppm) and piperazine methylene groups (2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] for CHNOCl requires m/z 230.0832) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for polymorphism studies .

Q. How do contradictory data in synthesis yields arise, and how can they be addressed?

Discrepancies may stem from reagent purity, solvent polarity, or reaction time. For example, oxadiazole cyclization with carbon disulfide () may yield 60–70% under anhydrous conditions, whereas phosphorus oxychloride ( ) could improve yields to 80% but require rigorous moisture control. Systematic DOE (Design of Experiments) protocols can identify critical variables .

Q. What strategies improve the compound’s stability in aqueous formulations?

Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Stability studies under accelerated conditions (40°C/75% RH for 6 months) using HPLC monitoring can detect degradation products, such as hydrolyzed oxadiazole rings or piperazine dimerization .

Methodological Challenges and Solutions

Q. How can researchers validate the compound’s purity for pharmacological assays?

Q. What are the ethical and environmental considerations for disposal?

Neutralize acidic/basic residues before disposal. Incineration at >1000°C is recommended for bulk waste. Avoid releasing into waterways; collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Replace the ethyl group on the oxadiazole with methyl, propyl, or aryl substituents.

- Biological Testing : Screen analogs against target enzymes (e.g., acetylcholinesterase) using kinetic assays (IC determination).

- Molecular Docking : Compare binding affinities in silico using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.